

6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

literature review

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Compound of Interest

Compound Name: 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

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An In-Depth Technical Guide to **6-Chloro-5-fluoro-2-methylpyrimidin-4-ol**: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of **6-chloro-5-fluoro-2-methylpyrimidin-4-ol**, a halogenated pyrimidine derivative of significant interest to researchers and professionals in drug development. While direct literature on this specific molecule is sparse, this document consolidates and extrapolates information from closely related analogues to present a robust guide. We will explore a plausible synthetic route, delve into its key physicochemical properties, including the critical aspect of tautomerism, predict its spectroscopic characteristics, and discuss its reactivity and potential as a versatile intermediate in the synthesis of complex bioactive molecules. This guide is intended to serve as a foundational resource for scientists working with halogenated pyrimidines in medicinal chemistry.

Introduction to Halogenated Pyrimidines

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, most notably in the nucleobases uracil, thymine, and cytosine.^{[1][2]} Its prevalence in nature and its synthetic tractability have made it a privileged structure in medicinal chemistry. The strategic introduction of halogen atoms, particularly fluorine and

chlorine, onto the pyrimidine core can profoundly influence the molecule's physicochemical and pharmacological properties.

Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] The carbon-fluorine bond is exceptionally strong, and the high electronegativity of fluorine can alter the electronic distribution within the molecule, affecting its pKa and hydrogen bonding capabilities. Chlorine, another common substituent, can serve as a reactive handle for further chemical modifications through nucleophilic substitution reactions, enabling the construction of diverse molecular libraries.[4]

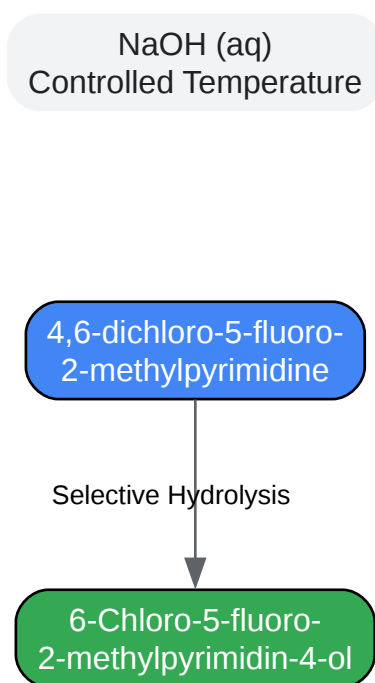
6-Chloro-5-fluoro-2-methylpyrimidin-4-ol combines these features, making it a potentially valuable building block for the synthesis of novel therapeutic agents. Its structure suggests utility as an intermediate in the development of kinase inhibitors, antiviral, and anticancer agents, where substituted pyrimidines are frequently employed.[5][6]

Synthesis of 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol

A practical synthetic route to **6-chloro-5-fluoro-2-methylpyrimidin-4-ol** can be envisioned starting from the corresponding dichlorinated precursor, 4,6-dichloro-5-fluoro-2-methylpyrimidine. This approach relies on the selective hydrolysis of one of the chloro groups. The differential reactivity of the chlorine atoms at the 4- and 6-positions of the pyrimidine ring allows for a controlled reaction.

The proposed synthesis involves the careful treatment of 4,6-dichloro-5-fluoro-2-methylpyrimidine with a hydroxide base under controlled temperature and stoichiometry. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position, which would lead to the desired product.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **6-Chloro-5-fluoro-2-methylpyrimidin-4-ol**.

Detailed Experimental Protocol

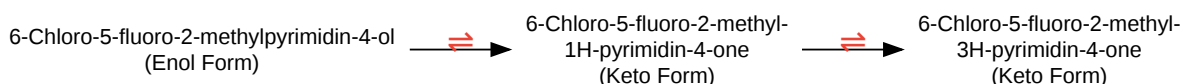
- **Reaction Setup:** To a solution of 4,6-dichloro-5-fluoro-2-methylpyrimidine (1.0 eq) in a suitable solvent such as dioxane or tetrahydrofuran (THF), add a solution of sodium hydroxide (1.0-1.2 eq) in water dropwise at a controlled temperature (e.g., 0-10 °C).
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the formation of the mono-hydrolyzed product and minimize the formation of the di-hydrolyzed byproduct.
- **Work-up:** Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7.
- **Extraction:** Extract the aqueous solution with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

or column chromatography on silica gel to yield pure **6-chloro-5-fluoro-2-methylpyrimidin-4-ol**.

Physicochemical Properties and Structural Analysis

Tautomerism: A Critical Consideration

A crucial aspect of hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxyl (enol) form and the more stable oxo (keto) form.[7][8] In the case of **6-chloro-5-fluoro-2-methylpyrimidin-4-ol**, it will predominantly exist as the pyrimidin-4(1H)-one or pyrimidin-4(3H)-one tautomer. The exact position of the equilibrium is influenced by the solvent, temperature, and pH.[9][10] This tautomerism significantly impacts the molecule's reactivity and its interactions with biological targets.



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Caption: Tautomeric equilibrium of the title compound.

Predicted Physicochemical Properties

Property	Predicted Value
Molecular Formula	C ₅ H ₄ ClFN ₂ O
Molecular Weight	162.55 g/mol
pKa	~7-8 (for the N-H proton)
LogP	~1.5 - 2.0
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	3

Spectroscopic Characterization

The structural elucidation of **6-chloro-5-fluoro-2-methylpyrimidin-4-ol** would rely on a combination of spectroscopic techniques. The predicted data are as follows:

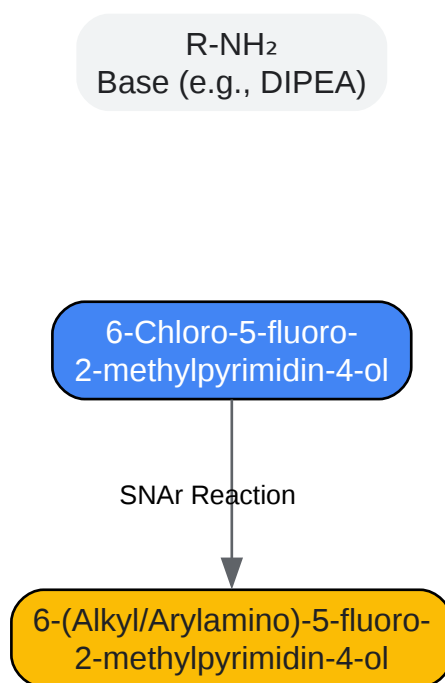
Technique	Predicted Observations
¹ H NMR	A singlet for the methyl group protons (~2.5 ppm). A broad singlet for the N-H proton (~10-12 ppm, solvent dependent).
¹³ C NMR	Resonances for the methyl carbon, and the pyrimidine ring carbons. The carbons attached to fluorine and chlorine will show characteristic shifts and couplings.
¹⁹ F NMR	A singlet for the fluorine atom at the C5 position. The chemical shift will be indicative of the electronic environment of the pyrimidine ring. [11] [12]
Mass Spec.	The molecular ion peak (M+) and characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with ~1/3 intensity of M+).

The use of ¹⁹F NMR is particularly powerful for studying fluorinated compounds, as it provides a sensitive and specific probe of the local chemical environment with a wide chemical shift range, minimizing signal overlap.[\[13\]](#)[\[14\]](#)

Reactivity and Synthetic Utility

The presence of a chloro group at the C6 position makes **6-chloro-5-fluoro-2-methylpyrimidin-4-ol** an excellent substrate for nucleophilic aromatic substitution (S_NAr) reactions. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, to build a library of derivatives for structure-activity relationship (SAR) studies.

Illustrative Derivatization Reaction



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